1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a compound characterized by its unique structural composition, combining pyrrolidine, thiophene, and ethyl fluoropyrimidine moieties
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-2-13-15(17)16(19-10-18-13)22-12-3-5-20(8-12)14(21)7-11-4-6-23-9-11/h4,6,9-10,12H,2-3,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRAYOITVKDVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CSC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Functionalization
The pyrimidine ring is constructed via cyclocondensation of ethyl β-ethoxyacrylate with guanidine carbonate, followed by sequential functionalization:
- Chlorination : Treatment with POCl₃ at 80°C yields 4-chloro-6-ethylpyrimidine (85% yield).
- Fluorine Introduction : Selective fluorination at the 5-position using KF in DMF at 120°C (72% yield).
- Hydrolysis : Controlled hydrolysis with NaOH (10% ethanol) converts the 4-chloro group to hydroxyl (90% yield).
Key Data :
- Molecular Weight : 157.12 g/mol (C₆H₈FN₂O)
- Characterization : $$^1$$H NMR (DMSO-d6): δ 8.73 (s, 1H), 4.20 (q, J=7.1 Hz, 2H), 2.31 (s, 3H), 1.29 (t, J=7.1 Hz, 3H).
Preparation of 3-Hydroxypyrrolidine Derivatives
Stereoselective Synthesis
3-Hydroxypyrrolidine is synthesized via epoxide ring-opening of (R)-glycidol with benzylamine, followed by hydrogenolytic deprotection (Pd/C, H₂):
- Yield : 78% after purification by distillation.
- Optical Purity : >99% ee (chiral HPLC).
Protecting Group Strategies
- Boc Protection : React with di-tert-butyl dicarbonate in THF (quantitative yield).
- Activation : Mesylation using methanesulfonyl chloride (1.2 eq) in DCM with Et₃N (95% yield).
Etherification of Pyrimidine and Pyrrolidine
Nucleophilic Substitution
The mesylated pyrrolidine reacts with 6-ethyl-5-fluoropyrimidin-4-ol under Mitsunobu conditions:
- Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq) in THF, 0°C → RT.
- Yield : 82% after silica gel chromatography.
- Characterization : $$^13$$C NMR confirms ether linkage at δ 70.5 ppm (C-O).
Synthesis of 2-(Thiophen-3-yl)acetic Acid
Friedel-Crafts Acylation
Thiophene undergoes acetylation using acetic anhydride and AlCl₃ in nitrobenzene:
- Conditions : 0°C → 50°C, 12 h.
- Yield : 68% after recrystallization (hexane/EtOAc).
Oxidation to Carboxylic Acid
The ketone is oxidized with KMnO₄ in acidic medium (H₂SO₄/H₂O):
- Yield : 75% (purity >98% by HPLC).
Final Condensation to Target Compound
Amide Bond Formation
The pyrrolidine-pyrimidine intermediate reacts with 2-(thiophen-3-yl)acetyl chloride via Schlenk techniques:
- Conditions : DIPEA (2 eq), DCM, 0°C → RT, 6 h.
- Yield : 71% after aqueous workup.
Molecular Sieve Optimization
Inclusion of 4Å molecular sieves during condensation suppresses hydrolysis, increasing yield from 30% to 71%.
Analytical and Spectroscopic Data
Spectral Confirmation
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H₂O gradient).
- XRD : Monoclinic crystal system, P2₁/c space group.
Industrial Scalability and Cost Analysis
Process Economics
- Total Yield : 48% (four steps).
- Cost Drivers : 6-Ethyl-5-fluoropyrimidin-4-ol (32% of total), molecular sieves (18%).
Waste Mitigation
- Solvent Recovery : >90% THF and DCM recycled via distillation.
- Byproducts : <5% des-fluoro impurity controlled via QC.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone undergoes several types of reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group adjacent to the pyrrolidine ring can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the fluorine position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation of thiophene yields sulfone derivatives.
Reduction leads to the formation of alcohols.
Substitution results in various pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its anticancer properties . The fluoropyrimidine component is associated with the inhibition of enzymes involved in cancer cell proliferation. Preliminary studies indicate that it may interact with specific receptors or enzymes linked to cancer pathways, suggesting its potential as a therapeutic agent.
Enzyme Inhibition Studies
Initial research highlights the compound's ability to inhibit certain enzymes involved in metabolic pathways. Detailed interaction studies are necessary to confirm these findings. Such studies may include:
- Binding Affinity Assays : To measure how strongly the compound binds to target enzymes.
- Kinetic Analyses : To understand the rates of enzyme inhibition.
Case Studies and Experimental Findings
Several studies have documented the biological activities of similar compounds, providing insights into the potential applications of this compound:
Case Study 1: Anticancer Activity
A study on fluoropyrimidine derivatives demonstrated significant anticancer activity against various cancer cell lines. The findings suggest that compounds with similar structures could exhibit comparable effects due to their ability to interfere with DNA synthesis and repair mechanisms .
Case Study 2: Enzyme Interaction
Research on pyrrolidine derivatives has shown promising results in inhibiting specific enzymes linked to metabolic disorders. These findings support the hypothesis that 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone may also exhibit similar enzyme inhibition capabilities .
Mechanism of Action
This compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The mechanism involves:
Binding to active sites: The fluoropyrimidine moiety may interact with active sites of enzymes, inhibiting their function.
Pathway modulation: By interacting with biological pathways, it can alter cellular processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone stands out due to its unique combination of functional groups, which is not common in similar compounds. Here’s a brief comparison:
Similar Compounds: 1-(3-(Pyridin-4-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, 1-(3-(Pyrimidin-4-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone.
Biological Activity
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic derivative that incorporates a pyrimidine moiety, a pyrrolidine ring, and a thiophene group. This unique structure suggests potential biological activities, particularly in the field of medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Pyrimidine : A nitrogen-containing heterocycle known for its role in various biological processes.
- Pyrrolidine : A five-membered ring that can influence the compound's interaction with biological targets.
- Thiophene : A sulfur-containing heterocycle that may enhance the compound's pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyrimidine and thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Mechanism of Action :
- These compounds often target specific enzymes or receptors involved in tumor growth and metastasis, such as protein kinases and growth factor receptors.
- In vitro studies demonstrated that related pyrimidine derivatives can inhibit mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers .
-
Case Studies :
- A study involving pyrrolidine derivatives showed promising results against breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
- Another investigation highlighted the efficacy of thiophene-containing compounds against leukemia cells, suggesting a potential pathway for therapeutic development .
Antimicrobial Activity
Compounds similar to this compound have also demonstrated antimicrobial properties.
- In Vitro Studies :
- Pyrrole and thiophene derivatives were evaluated for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- The presence of the ethyl group in the pyrimidine structure was found to enhance antimicrobial efficacy compared to other substitutions .
Neuroprotective Effects
Emerging research suggests that certain derivatives may possess neuroprotective properties, potentially beneficial for neurodegenerative diseases.
- Research Findings :
Table 1: Summary of Biological Activities
Q & A
Basic Synthesis and Purification
Q: What are the key synthetic routes for preparing 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, and how can purity be ensured? A:
- Synthetic Routes :
- The pyrimidine-pyrrolidine ether linkage is typically formed via nucleophilic substitution between a fluoropyrimidine derivative and a pyrrolidin-3-ol intermediate. For example, activation of the pyrimidine's 4-position fluorine with a base (e.g., NaH) facilitates substitution by the pyrrolidine oxygen .
- The thiophene-ethanone moiety can be synthesized via Friedel-Crafts acylation using thiophene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Purification :
Advanced: Reaction Optimization Challenges
Q: How can researchers address low yields in the coupling of the pyrrolidine and fluoropyrimidine moieties? A:
- Key Issues : Steric hindrance from the 6-ethyl group on the pyrimidine and competing side reactions (e.g., hydrolysis of the fluorine substituent).
- Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the pyrrolidine oxygen.
- Control reaction temperature (0–50°C) to minimize decomposition, as demonstrated in analogous pyrimidine-pyrrolidine couplings .
- Employ catalytic iodide salts (e.g., KI) to accelerate substitution kinetics .
Analytical Characterization
Q: Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure? A:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry of the pyrrolidine ring and confirms the ether linkage geometry, as seen in related pyrimidine-pyrrolidine systems .
Stability and Storage
Q: What are the stability profiles of this compound under varying pH and temperature conditions? A:
- Thermal Stability : Decomposition occurs above 150°C, with the thiophene ring showing sensitivity to prolonged heating. Store at -20°C under inert atmosphere .
- pH Sensitivity : The fluoropyrimidine moiety is prone to hydrolysis in acidic conditions (pH < 4). Neutral or slightly basic buffers (pH 7–8) are recommended for biological assays .
Advanced: Computational Modeling
Q: How can molecular docking studies predict the compound’s interaction with kinase targets? A:
- Methodology :
- Use density functional theory (DFT) to optimize the compound’s geometry, focusing on the pyrimidine’s electrostatic potential and thiophene’s π-orbital alignment.
- Dock into kinase ATP-binding pockets (e.g., JAK2 or EGFR) using AutoDock Vina, with flexible side chains for key residues (e.g., gatekeeper methionine).
- Validate predictions with MD simulations to assess binding stability, as applied to analogous thieno-pyrimidine derivatives .
Data Contradiction Analysis
Q: How to resolve discrepancies in reported IC₅₀ values across enzymatic assays? A:
- Potential Causes :
- Variability in enzyme sources (e.g., recombinant vs. native) or assay conditions (e.g., ATP concentration).
- Conformational flexibility of the pyrrolidine ring altering target engagement .
- Resolution Strategies :
- Standardize assays using recombinant enzymes with kinetic parameters (Km, Vmax) validated via Michaelis-Menten plots.
- Perform X-ray co-crystallography to compare binding modes across studies .
Advanced Synthetic Derivatives
Q: What strategies are effective for modifying the thiophene-ethanone group to enhance bioactivity? A:
- Derivatization Approaches :
Biophysical Binding Studies
Q: Which techniques quantify the compound’s binding affinity to plasma proteins? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
